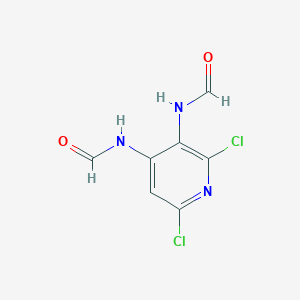
Formamide, N,N'-(2,6-dichloro-3,4-pyridinediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is a chemical compound with the molecular formula C7H5Cl2N3O2 and a molecular weight of 234.042 . This compound is characterized by the presence of two formamide groups attached to a pyridine ring substituted with chlorine atoms at the 2 and 6 positions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves the reaction of 2,6-dichloropyridine with formamide under specific conditions. The reaction typically requires a base to facilitate the nucleophilic substitution of chlorine atoms by formamide groups . The process can be summarized as follows:
Starting Material: 2,6-dichloropyridine.
Reagent: Formamide.
Conditions: Presence of a base (e.g., sodium hydroxide) and appropriate solvents (e.g., dimethylformamide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation: The formamide groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids.
Reduction: Amines.
Aplicaciones Científicas De Investigación
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo oxidation and reduction, leading to the formation of different products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Formamide, n-(4-amino-2,6-dichloro-5-pyrimidinyl): Similar structure but with a pyrimidine ring instead of a pyridine ring.
N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide: Another pyrimidine derivative with similar functional groups.
Uniqueness
Formamide, N,N’-(2,6-dichloro-3,4-pyridinediyl)bis- is unique due to its specific substitution pattern on the pyridine ring and the presence of two formamide groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
668268-67-5 |
|---|---|
Fórmula molecular |
C7H5Cl2N3O2 |
Peso molecular |
234.04 g/mol |
Nombre IUPAC |
N-(2,6-dichloro-3-formamidopyridin-4-yl)formamide |
InChI |
InChI=1S/C7H5Cl2N3O2/c8-5-1-4(10-2-13)6(11-3-14)7(9)12-5/h1-3H,(H,11,14)(H,10,12,13) |
Clave InChI |
JWCKIYQAEUONNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(N=C1Cl)Cl)NC=O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)
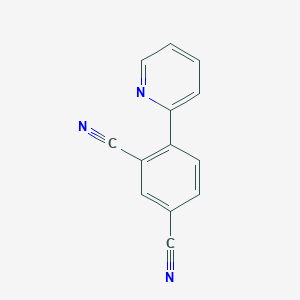
![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
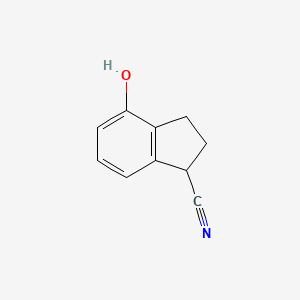
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)


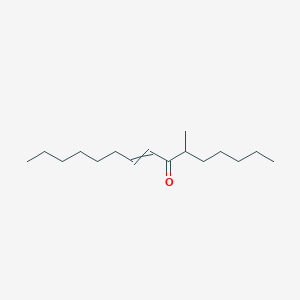
![1,3-Bis{2,3-bis[(sulfanylacetyl)oxy]propyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12529358.png)
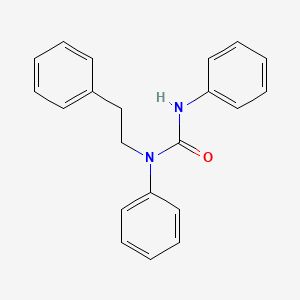
![(4R)-4-[(R)-furan-2-yl(hydroxy)methyl]cyclohex-2-en-1-one](/img/structure/B12529365.png)

phosphanium iodide](/img/structure/B12529374.png)
